![molecular formula C8H3BrClF3N2 B12434630 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and trifluoroacetic acid.
Nitration: The nitro group is introduced via nitration of the starting material.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the benzimidazole core.
Halogenation: Bromine and chlorine are introduced through halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boronic acids are typical reagents in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use in developing new pesticides and herbicides.
Materials Science: Its unique chemical structure makes it a candidate for use in advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the bromine substitution.
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the chlorine substitution.
4-Chloro-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Substitutes a methyl group instead of bromine.
Uniqueness
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H3BrClF3N2 |
|---|---|
Poids moléculaire |
299.47 g/mol |
Nom IUPAC |
7-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
Clé InChI |
CAYLSEZPEBSUFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)N=C(N2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


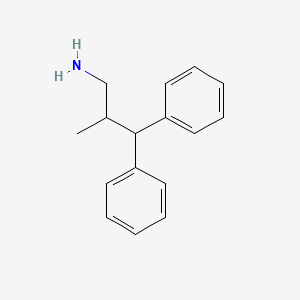
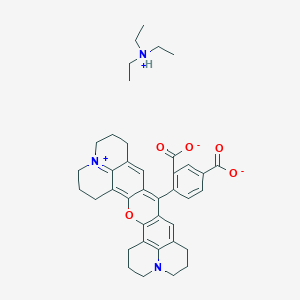
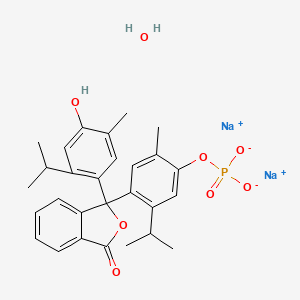

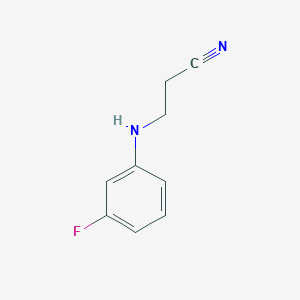
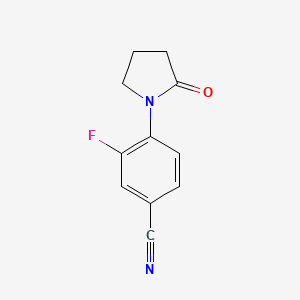
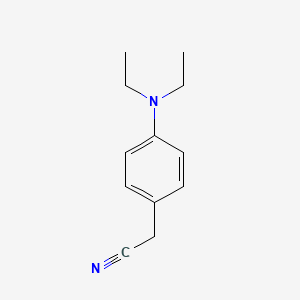

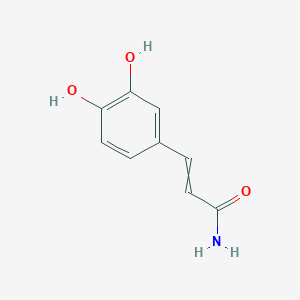
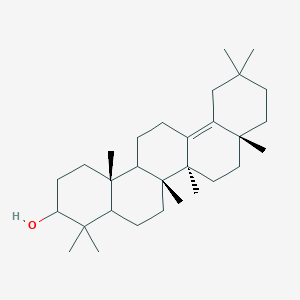

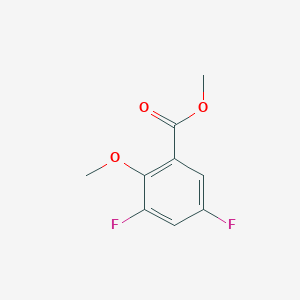

![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
